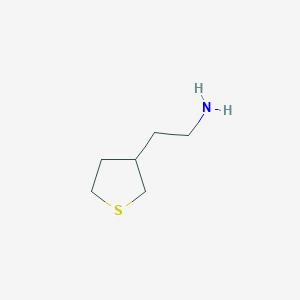
1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile
Vue d'ensemble
Description
“1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile” is a chemical compound with the CAS Number: 1260677-70-0 . It has a molecular weight of 207.22 . The IUPAC name for this compound is 1-(2,3-difluorophenyl)cyclopentanecarbonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related compounds involves cyclocondensation reactions, as seen in the formation of spiro compounds from cyclopentanone and 2-aminopyridine-3-carbonitrile. These molecules exhibit envelope conformations in their crystal structures, underlining the versatility of cyclopentane derivatives in forming complex and stable structures (Shi et al., 2010).
Anticonvulsant Activity
- Cyclopentane derivatives have been investigated for their anticonvulsant activities. For example, amino amides and amino esters based on cyclopentane-1-carboxylic acid showed promising results, indicating the potential of cyclopentane derivatives in medical applications (Arustamyan et al., 2019).
Cycloaddition Reactions and Chemical Transformations
- Studies on cycloaddition reactions and the synthesis of cyclopropanes and cyclopentanes from carbonitriles highlight the reactivity and utility of cyclopentane derivatives in creating highly functionalized molecules. These reactions are crucial for developing synthetic routes to complex structures (Hall & Okamoto, 1974).
High-Density Fuel Production
- Research on converting cyclopentanone, derivable from hemicellulose, into high-density fuel showcases the application of cyclopentane derivatives in sustainable energy. This process emphasizes the role of such compounds in generating renewable resources (Wang et al., 2017).
Photocycloaddition Reactions
- Photocycloaddition reactions involving cyclopentene and cyclohexene with trifluoromethylbenzonitriles demonstrate the photochemical reactivity of cyclopentane derivatives. These studies contribute to our understanding of reaction selectivities and charge transfer in donor-acceptor systems (Weber et al., 1987).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWEVLYJRLSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


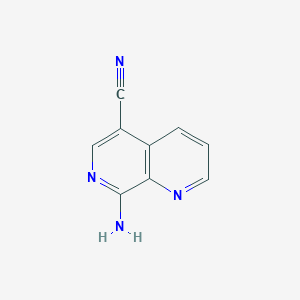
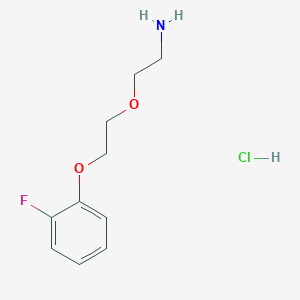
![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
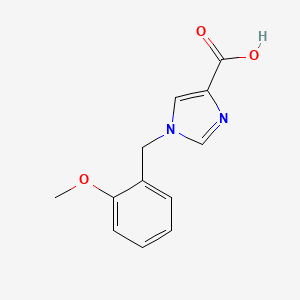
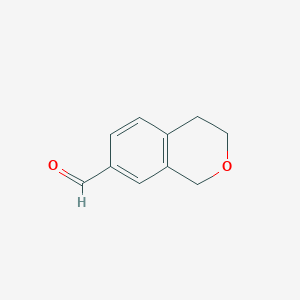

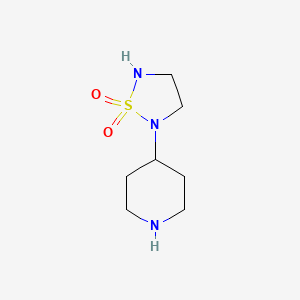
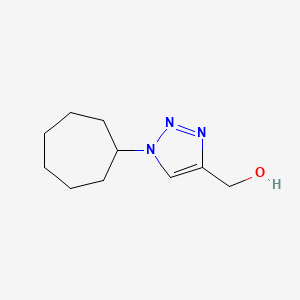
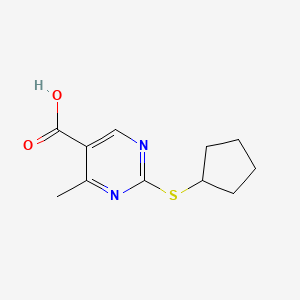
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)

![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)

